(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide
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Overview
Description
(4E)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes nitrophenyl and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(4E)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: A compound with a similar nitrophenyl group, used in various chemical applications.
Uniqueness
(4E)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H11N7O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-4-[(2-nitrophenyl)diazenyl]-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H11N7O5S/c17-16(29)21-15(24)14(19-18-11-3-1-2-4-12(11)23(27)28)13(20-21)9-5-7-10(8-6-9)22(25)26/h1-8,20H,(H2,17,29) |
InChI Key |
DBQLLQGFGQEFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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